Raloxifene 6-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raloxifene 6-D-glucuronide is a metabolite of raloxifene, a selective estrogen receptor modulator (SERM) used primarily for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women . Raloxifene undergoes extensive glucuronidation in the liver and intestines to form this compound and other glucuronidated metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Raloxifene 6-D-glucuronide can be synthesized through chemical and microbial methods. The chemical synthesis involves glucuronidation of raloxifene using glucuronic acid derivatives under specific conditions . the yields from chemical synthesis are often insufficient for large-scale production.
Industrial Production Methods
A more efficient method involves microbial bioconversion using the microorganism Streptomyces sp NRRL 21489 . This process involves tank fermentation, where the microorganism converts raloxifene to its glucuronidated forms, including this compound. The biotransformation products are then purified and characterized using techniques such as UV, LC/MS, and NMR spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Raloxifene 6-D-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation . This process involves the addition of glucuronic acid to raloxifene, facilitated by UDP-glucuronosyltransferase (UGT) enzymes .
Common Reagents and Conditions
The glucuronidation reaction typically requires UDP-glucuronic acid as a co-substrate and UGT enzymes such as UGT1A1 and UGT1A8 . The reaction conditions include an aqueous environment with optimal pH and temperature to ensure enzyme activity.
Major Products Formed
The primary product of the glucuronidation reaction is this compound. Other glucuronidated metabolites include raloxifene-4’-glucuronide and raloxifene-6,27-diglucuronide .
Applications De Recherche Scientifique
Raloxifene 6-D-glucuronide has several scientific research applications:
Mécanisme D'action
Raloxifene 6-D-glucuronide exerts its effects through its parent compound, raloxifene. Raloxifene acts as an estrogen agonist in bone tissue, promoting bone mineral density, and as an estrogen antagonist in breast and uterine tissues, reducing the risk of cancer . The glucuronidation of raloxifene enhances its solubility and facilitates its excretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene-4’-glucuronide: Another major metabolite of raloxifene with similar pharmacological properties.
Raloxifene-6,27-diglucuronide: A diglucuronidated form of raloxifene with distinct metabolic characteristics.
Uniqueness
Raloxifene 6-D-glucuronide is unique due to its specific glucuronidation at the 6-position, which influences its pharmacokinetic profile and therapeutic effects . Compared to other glucuronidated forms, it plays a significant role in the overall metabolism and bioavailability of raloxifene .
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMSLSINDGEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.